Sulfaguanidine-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfaguanidine-d4 can be synthesized through several methods. One common approach involves the reaction between sulfanilamide and guanidine nitrate in the presence of a deuterium source . The reaction typically requires a solvent such as acetone and a base like sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as vacuum condensation and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Sulfaguanidine-d4 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Sulfaguanidine-d4 has a wide range of scientific research applications:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of sulfaguanidine-d4 involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide used as an anti-infective agent.
Sulfisoxazole: A sulfonamide with similar antibacterial properties
Uniqueness
Sulfaguanidine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial .
Properties
Molecular Formula |
C7H10N4O2S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylguanidine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1D,2D,3D,4D |
InChI Key |
BRBKOPJOKNSWSG-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N=C(N)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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